5-(3-bromophenyl)-6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(3-BROMOPHENYL)-6-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes bromophenyl and hydroxyphenyl groups attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-6-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate bromophenyl and hydroxyphenyl precursors with a pyrrolopyrimidine scaffold. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-BROMOPHENYL)-6-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction of the bromophenyl group may produce phenyl derivatives.
Scientific Research Applications
5-(3-BROMOPHENYL)-6-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-6-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(3-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: Similar structure but with a chlorine atom instead of bromine.
5-(3-METHOXYPHENYL)-6-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: Similar structure but with a methoxy group instead of bromine.
Uniqueness
The uniqueness of 5-(3-BROMOPHENYL)-6-(2-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromophenyl and hydroxyphenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16BrN3O3 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-6-(2-hydroxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16BrN3O3/c1-22-15-11-24(14-8-3-4-9-16(14)25)18(12-6-5-7-13(21)10-12)17(15)19(26)23(2)20(22)27/h3-11,25H,1-2H3 |
InChI Key |
OFNPOTLFHPKFNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)C4=CC=CC=C4O |
Origin of Product |
United States |
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